molecular formula C14H19N5O2 B7045411 ethyl 2-[(4,5-dimethyl-1H-imidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate

ethyl 2-[(4,5-dimethyl-1H-imidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate

Cat. No.: B7045411
M. Wt: 289.33 g/mol
InChI Key: LJWLTOZNRWVWSV-UHFFFAOYSA-N
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Description

Ethyl 2-[(4,5-dimethyl-1H-imidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features an imidazole ring fused with a pyrimidine ring, both of which are crucial in various biochemical and pharmaceutical applications. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4,5-dimethyl-1H-imidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by its functionalization and subsequent coupling with a pyrimidine derivative.

  • Imidazole Ring Formation: : The imidazole ring can be synthesized through the cyclization of 1,2-diamines with aldehydes or ketones under acidic conditions. For instance, 4,5-dimethyl-1H-imidazole can be prepared by reacting 1,2-diaminopropane with acetone in the presence of an acid catalyst.

  • Functionalization: : The imidazole ring is then functionalized by introducing a methylamino group at the 2-position. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.

  • Coupling with Pyrimidine: : The functionalized imidazole is then coupled with a pyrimidine derivative. The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the imidazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the imidazole ring, converting it to a dihydroimidazole derivative. Sodium borohydride is a typical reducing agent used in such reactions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the amino group. Halogenated reagents like bromoethane can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromoethane in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

Ethyl 2-[(4,5-dimethyl-1H-imidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new pharmaceuticals.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

  • Industry: : It is used in the production of dyes and pigments due to its stable chemical structure and vibrant color properties.

Mechanism of Action

The mechanism by which ethyl 2-[(4,5-dimethyl-1H-imidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(4,5-dimethyl-1H-imidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its dual-ring structure, which combines the properties of both imidazole and pyrimidine rings. This dual functionality enhances its binding affinity and specificity for biological targets, making it a versatile compound in various applications.

Properties

IUPAC Name

ethyl 2-[(4,5-dimethyl-1H-imidazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-5-21-13(20)11-6-15-14(19-10(11)4)16-7-12-17-8(2)9(3)18-12/h6H,5,7H2,1-4H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWLTOZNRWVWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NCC2=NC(=C(N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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